molecular formula C11H13ClO B8505623 1-(2-Chloroethyl)isochroman

1-(2-Chloroethyl)isochroman

Cat. No. B8505623
M. Wt: 196.67 g/mol
InChI Key: OEGMYLBPVNTCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)isochroman is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloroethyl)isochroman suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloroethyl)isochroman including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

1-(2-chloroethyl)-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C11H13ClO/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11H,5-8H2

InChI Key

OEGMYLBPVNTCSU-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aluminum trichloride (17.44 g, 0.131 mol) is added, in aliquots over a period of 5-10 min, to an ice-cooled solution of [2-(3-chloro-1-ethoxypropoxy)ethyl]benzene (LXIII, PREPARATION 1, 28.87 g, 0.119 mol) in nitromethane (150 ml). After 30 min, hydrochloric acid (4N) is added and the mixture is partitioned between ether and saline. The organic phase, which contains nitromethane, is dried over magnesium sulfate and carefully concentrated under reduced pressure. The nitromethane/product mixture is then extracted six times with hexane and the hexane extracts are concentrated and chromatographed on silica gel eluting with ether/hexane (5/95). The appropriate fractions are pooled and concentrated to give the title compound, NMR (CDCl3) 2.23, 2.36, 2.71, 2.97, 3.68, 3.79, 4.10, 4.93 and 7.06-7.23 δ.
Quantity
17.44 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[2-(3-chloro-1-ethoxypropoxy)ethyl]benzene
Quantity
28.87 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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